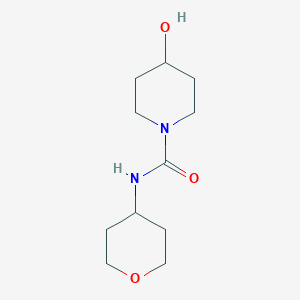
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydropyran ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with tetrahydro-2H-pyran-4-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
科学研究应用
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties
作用机制
The mechanism of action of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but lacks the piperidine ring and carboxamide group.
Tetrahydro-2H-pyran-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
4-Aminotetrahydropyran: Features an amino group instead of a hydroxyl group
Uniqueness
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
4-Hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a hydroxy group and an oxan group. Understanding its chemical structure is crucial for elucidating its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Investigations into its role as an anticancer agent have shown promise in inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its biological effects.
The mechanism of action for this compound involves interactions with molecular targets, including enzymes and receptors. These interactions can lead to modulation of various signaling pathways, influencing cell growth and survival.
Anticancer Activity
A study highlighted the compound's ability to inhibit the proliferation of cancer cell lines. Specifically, it was observed that the compound could induce apoptosis in cancer cells through the degradation of critical cellular components.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCCLM3 | 3.1 | Induces apoptosis via mitochondrial pathways |
| DU-145 (Prostate) | 120 | Tubulin inhibition leading to mitotic arrest |
Antimicrobial Properties
Research has indicated that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest significant activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 15.6 |
| Micrococcus luteus | 62.5 |
Case Studies
- Hepatocellular Carcinoma (HCC) : A case study demonstrated that the compound exhibited potent activity against HCC cells, leading to tumor growth inhibition in vivo.
- Tubulin Inhibition : Another study confirmed that derivatives of this compound acted as tubulin inhibitors, leading to increased numbers of mitotic cells in treated leukemia cell lines.
属性
IUPAC Name |
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10-1-5-13(6-2-10)11(15)12-9-3-7-16-8-4-9/h9-10,14H,1-8H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBRUVMCOJRCJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













